

# Managing neurotoxicity in cefepime induced by the pyrrolidine moiety

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Methyl pyrrolidine-2-carboxylate*

Cat. No.: *B1581731*

[Get Quote](#)

## Technical Support Center: Cefepime Neurotoxicity

A Guide for Researchers on Managing Neurotoxicity Induced by the Pyrrolidine Moiety

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating cefepime-induced neurotoxicity (CIN). This guide provides in-depth, field-proven insights and practical troubleshooting for experiments focused on the neurotoxic effects of cefepime, with a particular emphasis on the role of its pyrrolidine moiety. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

## Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles of cefepime-induced neurotoxicity.

**Q1: What is Cefepime-Induced Neurotoxicity (CIN)?**

**A1:** Cefepime-induced neurotoxicity is a serious adverse drug reaction characterized by a range of neurological symptoms.<sup>[1]</sup> Manifestations can include diminished consciousness (observed in up to 80% of cases), disorientation, confusion, myoclonus (involuntary muscle twitching), aphasia, and seizures.<sup>[2][3]</sup> In severe cases, it can lead to nonconvulsive status

epilepticus (NCSE) or coma.[4] The incidence is relatively low in the general population but increases significantly, up to 15%, in ICU patients, particularly those with underlying risk factors.[4] Symptoms typically appear a median of four days after starting cefepime therapy and often resolve within two days of discontinuing the drug.[4]

Q2: What is the primary molecular mechanism behind CIN?

A2: The predominant theory is that CIN results from concentration-dependent, competitive antagonism of the  $\gamma$ -aminobutyric acid type A (GABA-A) receptors in the central nervous system (CNS).[2][5] Cefepime crosses the blood-brain barrier (BBB) and inhibits GABA, the brain's primary inhibitory neurotransmitter.[1] This inhibition reduces the influx of chloride ions into neurons, leading to a state of neuronal hyperexcitability and depolarization, which clinically manifests as the symptoms of neurotoxicity.[2][6]

Q3: What is the suspected role of the N-methylpyrrolidine moiety in cefepime's neurotoxicity?

A3: While the exact contribution is an active area of research, the N-methylpyrrolidine (NMP) moiety, a five-membered nitrogen-containing ring, is implicated in cefepime's neurotoxic profile.[7][8] Structure-activity relationship studies on related  $\beta$ -lactam antibiotics suggest that side chains play a crucial role in GABA-A receptor affinity. The pyrrolidine ring's structure and basicity may enhance the molecule's ability to bind to the GABA-A receptor, thereby blocking its inhibitory function more potently than other cephalosporins.[9] Investigating analogs of cefepime with modified or absent pyrrolidine rings is a key strategy to confirm and characterize its specific role.

Q4: What are the most critical risk factors for developing CIN?

A4: The single most significant risk factor is renal dysfunction.[4] Since approximately 85% of cefepime is excreted unchanged by the kidneys, impaired renal function can dramatically increase the drug's half-life from 2 hours to as long as 13 hours, leading to accumulation and toxic serum concentrations.[1][4] Other major risk factors include excessive dosing, advanced age, pre-existing brain injury or CNS disorders, and conditions that compromise the BBB integrity, such as sepsis.[2][6] It is important to note that neurotoxicity can still occur in 26% of cases despite appropriate renal dose adjustments, highlighting the need for vigilance.[4][10]

Q5: How does cefepime penetrate the blood-brain barrier (BBB)?

A5: Cefepime can cross the BBB, allowing it to reach the CNS.[\[11\]](#) Under normal conditions, penetration is around 10%. However, in states of systemic inflammation like sepsis, the integrity of the BBB can be disrupted, increasing cefepime penetration up to 45%.[\[2\]](#) This increased penetration allows cefepime to achieve concentrations in the cerebrospinal fluid (CSF) sufficient to exert its antagonistic effect on GABA-A receptors.[\[6\]](#)

Q6: What specific cefepime concentrations are associated with neurotoxicity?

A6: While a definitive toxic threshold is still being established, research indicates a strong correlation between high cefepime concentrations and neurotoxicity.[\[12\]](#) Trough concentrations exceeding 20 mg/L are associated with an increased risk.[\[4\]](#) Some studies suggest the probability of neurotoxicity rises sharply around a plasma concentration of 22 mg/L, with a median concentration of 45 mg/L reported in patients experiencing neurotoxic symptoms.[\[4\]](#)[\[10\]](#) One analysis identified a minimum plasma concentration (Cmin) of 49 mg/L as a strong predictor of CIN.[\[13\]](#)

## Table 1: Clinical Characteristics of Cefepime-Induced Neurotoxicity (CIN)

| Feature            | Description                                                                                                                                           | Reference(s) |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Common Symptoms    | Diminished level of consciousness, disorientation, myoclonus, confusion, aphasia, seizures.                                                           | [2],[4],[3]  |
| Key Risk Factors   | Renal dysfunction (present in ~80-87% of cases), excessive dosing, advanced age, critical illness.                                                    | [4],[3],[14] |
| Time to Onset      | Median of 4-5 days after initiation of cefepime therapy.                                                                                              | [4],[3]      |
| Time to Resolution | Median of 2 days after cefepime discontinuation or intervention (e.g., hemodialysis).                                                                 | [4],[11]     |
| EEG Findings       | Abnormalities are common (~100% of cases with EEG). Findings include triphasic waves, focal sharp waves, and nonconvulsive status epilepticus (NCSE). | [2],[4]      |

## Mechanism of Cefepime-Induced Neurotoxicity

The following diagram illustrates the proposed pathway for CIN. Cefepime crosses a compromised blood-brain barrier, binds to and inhibits the GABA-A receptor, leading to reduced neuronal inhibition and subsequent hyperexcitability.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of cefepime neurotoxicity.

## Troubleshooting Guides for Researchers

This section provides practical solutions to common challenges encountered during the experimental investigation of CIN.

### Problem 1: High Variability in In Vitro Neurotoxicity Assay Results

- Observation: You are seeing inconsistent IC<sub>50</sub> values or significant well-to-well and plate-to-plate variability when testing cefepime or its analogs on neuronal cell cultures.
- Causality: In vitro neurotoxicity data can be highly sensitive to experimental conditions.<sup>[15]</sup> Variability often stems from three sources: 1) Biological System: Immortalized cell lines (e.g., SH-SY5Y) can have genetic drift over passages, altering their response. Primary or iPSC-derived neurons, while more physiologically relevant, can have batch-to-batch variability. 2) Compound Stability: Cefepime and its analogs may have limited stability in culture media at 37°C. 3) Assay Endpoint: A simple cytotoxicity assay (e.g., MTT) may not be sensitive enough. Neurotoxicity often precedes cell death, so functional endpoints like neurite outgrowth or electrophysiological activity are more robust early indicators.<sup>[16]</sup>
- Recommended Action & Protocol:
  - Standardize Your Biological System:
    - Use cells from a consistent, low passage number.

- Consider transitioning to human iPSC-derived neurons for higher translational relevance, despite the higher cost and complexity.
- Verify Compound Concentration & Stability:
  - Perform a stability test of your compound in your specific culture medium over your experiment's time course (e.g., 24-48 hours) using HPLC.
  - Always prepare fresh dilutions of the test compounds immediately before use.
- Implement a More Sensitive, Multi-Endpoint Assay Strategy:
  - Primary Screen (Cytotoxicity): Use a lactate dehydrogenase (LDH) assay, which measures membrane integrity and is often more reliable than metabolic assays.
  - Secondary Screen (Morphological): Implement a neurite outgrowth assay using high-content imaging to quantify subtle, sublethal neurotoxic effects. (See Protocol 2).
  - Functional Screen (Electrophysiology): For detailed mechanistic studies, use a microelectrode array (MEA) platform to assess changes in neuronal firing rates and network synchronicity.[\[16\]](#)



[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for in vitro neurotoxicity assays.

## Problem 2: Failure to Induce a Clear Neurotoxic Phenotype in a Rodent Model

- Observation: You are administering high doses of cefepime to rats or mice but are not observing the expected seizures or myoclonic jerks seen in humans.
- Causality: Replicating CIN in a healthy animal model is challenging. 1) Pharmacokinetics: Standard rodent models have efficient renal clearance, preventing the drug accumulation that is a key risk factor in humans. 2) BBB Penetration: The BBB in healthy rodents is less permeable than in critically ill human patients, limiting the CNS exposure to cefepime.[17] 3) Observational Sensitivity: Subtle neurotoxic effects may not be apparent through gross observation and may require more sensitive measurement tools like EEG or a structured behavioral scoring system.[17]
- Recommended Action & Protocol:
  - Model Renal Impairment: To mimic the primary human risk factor, consider using a model of renal impairment. A common method is the 5/6 nephrectomy model, though this is a survival surgery and requires significant expertise. A simpler, acute approach is to co-administer a renal clearance inhibitor, but this can introduce confounding factors.
  - Optimize Dosing Regimen: Instead of single bolus doses, use a continuous infusion or multiple daily doses to achieve sustained high plasma concentrations that better reflect the human clinical scenario.[17]
  - Quantify Exposure: It is critical to measure cefepime concentrations in both plasma and brain tissue (e.g., hippocampus and cortex) via LC-MS/MS. This validates that your dosing regimen is achieving the necessary exposure to induce toxicity. A rat model study found that hippocampal concentrations of ~4.1  $\mu$ g/100 mg of brain tissue were associated with seizure activity.[17]
  - Use a Sensitive Scoring System: Do not rely on simple observation. Use a standardized seizure rating scale, such as the modified Racine scale, to systematically score convulsive behaviors.[17] (See Protocol 3).

## Problem 3: Ambiguous Results on the Pyrrolidine Moiety's Contribution to Neurotoxicity

- Observation: Your experiments comparing a cefepime analog (with a modified pyrrolidine) to the parent drug show a difference in neurotoxicity, but the results are not statistically significant or clear-cut.
- Causality: Isolating the effect of a single chemical moiety requires a carefully controlled experimental design.
  - 1) Inappropriate Controls: The analog must be carefully designed. Simply removing the pyrrolidine ring alters the molecule's overall physicochemical properties (e.g., solubility, polarity), which can confound the results. An ideal study includes multiple analogs with systematic modifications.
  - 2) Insufficient Assay Dynamic Range: The chosen assay may not be sensitive enough to detect subtle differences in neurotoxic potential between two closely related compounds.
- Recommended Action & Protocol:
  - Design a Structure-Activity Relationship (SAR) Study:
    - Synthesize/Source a Panel of Analogs:
      - Negative Control: An analog where the entire N-methylpyrrolidine group is replaced with a non-cyclic, less basic side chain (e.g., a dimethylaminoethyl group).
      - Test Analog 1: An analog with a different ring size (e.g., a piperidine ring).
      - Test Analog 2: An analog that removes the N-methyl group from the pyrrolidine to test the influence of quaternization.
      - Positive Control: Cefepime.
    - Execute a Tiered Testing Workflow:
      - Tier 1 (In Vitro): Screen all compounds in parallel using a sensitive functional assay like neurite outgrowth or MEA. This allows for direct comparison of potency.

- Tier 2 (PK/PD): For the most interesting analogs, perform a basic pharmacokinetic study in rodents to ensure that differences in toxicity are not simply due to major differences in brain penetration or clearance.
- Tier 3 (In Vivo): Test only the most promising analog against cefepime in the optimized rodent neurotoxicity model. (See diagram below).



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Structure-Activity Relationship (SAR) study.

## Key Experimental Protocols

## Protocol 1: In Vitro Cytotoxicity Assessment (LDH Assay)

This protocol provides a method for quantifying cell membrane damage as an indicator of cytotoxicity.

- **Cell Plating:** Plate human neuroblastoma cells (e.g., SH-SY5Y) or iPSC-derived neurons in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and grow for 24-48 hours.
- **Compound Preparation:** Prepare serial dilutions of cefepime and test analogs in the appropriate cell culture medium. Include a vehicle control (medium only), a positive control (e.g., 1% Triton X-100 for maximum lysis), and a negative control (untreated cells).
- **Dosing:** Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
- **Incubation:** Incubate the plate for 24 hours at 37°C, 5% CO2.
- **Assay Execution:**
  - After incubation, carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
  - Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).
  - Add 50 µL of the reaction mixture to each well containing the supernatant.
  - Incubate at room temperature for 30 minutes, protected from light.
  - Add 50 µL of stop solution.
- **Data Acquisition:** Measure the absorbance at 490 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cytotoxicity relative to the positive (maximum LDH release) and negative (spontaneous LDH release) controls. Plot a dose-response curve to determine the EC50 value.

## Protocol 2: Neurite Outgrowth Assay using High-Content Imaging

This protocol assesses sublethal neurotoxicity by measuring changes in neuronal morphology.

- **Cell Plating:** Plate a suitable neuronal cell line (e.g., PC-12 cells post-NGF differentiation, or iPSC-derived neurons) on plates pre-coated with an appropriate substrate (e.g., Matrigel or Poly-D-Lysine).
- **Dosing:** After cells have stabilized and begun to extend neurites (24-72 hours), treat with a range of sublethal concentrations of cefepime and its analogs. These concentrations should be determined from prior cytotoxicity assays (e.g., below the EC10 from the LDH assay).
- **Incubation:** Incubate for 24-48 hours.
- **Staining:**
  - Fix the cells with 4% paraformaldehyde.
  - Permeabilize with 0.1% Triton X-100.
  - Stain for neurons using an antibody against  $\beta$ -III tubulin (a neuron-specific marker) and a fluorescent secondary antibody (e.g., Alexa Fluor 488).
  - Stain nuclei with a counterstain like DAPI.
- **Imaging:** Acquire images using a high-content automated imaging system. Capture multiple fields per well to ensure robust data.
- **Analysis:** Use image analysis software to automatically identify cell bodies (from DAPI stain) and trace neurites (from  $\beta$ -III tubulin stain). Key parameters to quantify include:
  - Total neurite length per neuron
  - Number of neurite branches per neuron
  - Number of viable neurons

- Interpretation: A statistically significant, dose-dependent decrease in neurite length or complexity indicates a neurotoxic effect.

### Protocol 3: Establishing a Rodent Model of Cefepime-Induced Neurotoxicity

This protocol provides a framework for inducing and quantifying CIN in rats.[\[17\]](#)

- Animal Model: Use adult male Sprague-Dawley rats (n=6-8 per group).
- Dosing Regimen: Administer cefepime via continuous intravenous infusion or repeated intraperitoneal injections to maintain high plasma levels. A target daily dose might range from 500-1600 mg/kg, adjusted based on pilot studies.
- Behavioral Assessment:
  - Observe animals continuously for a set period post-dosing (e.g., 4-6 hours).
  - Score neurotoxic behaviors every 15 minutes using the modified Racine scale:
    - Stage 0: No response
    - Stage 1: Ear and facial twitching
    - Stage 2: Myoclonic body jerks
    - Stage 3: Forelimb clonus and rearing
    - Stage 4: Clonic convulsions, loss of posture
    - Stage 5: Generalized tonic-clonic convulsions
- Pharmacokinetic Analysis (Satellite Group):
  - In a separate group of animals dosed identically, collect blood samples at multiple time points.
  - At the end of the study, euthanize the animals and harvest brain tissue (hippocampus, cortex).

- Analyze cefepime concentrations in plasma and brain homogenates using a validated LC-MS/MS method.
- Data Correlation: Correlate the pharmacokinetic data (plasma Cmax, AUC, brain tissue concentration) with the pharmacodynamic data (maximum Racine score, time to seizure onset) to establish an exposure-response relationship.

## References

- ACP Hospitalist. (2023, July 12). Cefepime-induced neurotoxicity. American College of Physicians. [\[Link\]](#)
- Appa, A. A., Jain, R., Miller, J. M., et al. (2017). Cefepime-induced neurotoxicity: a systematic review. *Clinical Infectious Diseases*, 65(12), 2037-2045. [\[Link\]](#)
- Zhang, X., & Bartels, K. (2023, May 10). #PharmtoExamTable: Cefepime Neurotoxicity. University of Nebraska Medical Center. [\[Link\]](#)
- Fugate, J. E., Kalimullah, E. A., Hocker, S. E., et al. (2017). Characterizing Cefepime Neurotoxicity: A Systematic Review. *Open Forum Infectious Diseases*, 4(4), ofx170. [\[Link\]](#)
- Lee, S. J. (2019). Cefepime-induced neurotoxicity. *Journal of Neurocritical Care*, 12(2), 74-82. [\[Link\]](#)
- Dr. Oracle. (2025, December 1). What is the mechanism of cefepime-induced neurotoxicity? [\[Link\]](#)
- Rochester Regional Health. (n.d.). Encephalopathy Tango: When Beta-Lactam Antibiotics Waltz with GABA Receptor. RocScholar. [\[Link\]](#)
- ResearchGate. (2025, August 7). Evidence for the involvement of GABA(A) receptor blockade in convulsions induced by cephalosporins. [\[Link\]](#)
- Al-abed, Y., & Al-Azzam, S. (2022). The Trend of Cefepime-Induced Neurotoxicity: A Systematic Review. *Cureus*, 14(9), e29321. [\[Link\]](#)
- ResearchGate. (2025, September 9). Drug-Induced Neurotoxicity: Molecular Pathways, Clinical Manifestations, and Preventive Approaches. [\[Link\]](#)
- Rhodes, N. J., Wagner, J., Lalevée, N., et al. (2022). Hippocampal Concentrations Drive Seizures in a Rat Model for Cefepime-induced Neurotoxicity. *bioRxiv*. [\[Link\]](#)
- Dr. Germophile. (2022, November 26). Cefepime-Induced Neurotoxicity. [\[Link\]](#)
- O'Callaghan JP. (2001). Molecular Strategies for Neurotoxicity Screening: Moving Beyond the One Compound, One Mechanism Approach. *CDC Stacks*. [\[Link\]](#)
- Chen, Y. C., Chen, C. H., Chen, Y. H., et al. (2018). Neurobehavioral Effects of Cephalosporins: Assessment of Locomotor Activity, Motor and Sensory Development in Zebrafish. *Frontiers in Pharmacology*, 9, 169. [\[Link\]](#)
- Wikipedia. (n.d.). Pyrrolidine. [\[Link\]](#)

- Cadet, J. L., & Krasnova, I. N. (2015). Drug-induced neurotoxicity in addiction medicine: From prevention to harm reduction. *Progress in Brain Research*, 223, 31-49. [\[Link\]](#)
- Contagion Live. (2017, October 23).
- ACP Hospitalist. (2023, July 12). Cefepime-induced neurotoxicity. [\[Link\]](#)
- National Institutes of Health. (2021, September 8). Cefepime-Induced Neurotoxicity. [\[Link\]](#)
- National Institutes of Health. (n.d.). Pyrrolidine. PubChem. [\[Link\]](#)
- Lee, S. J. (2019). Cefepime-induced neurotoxicity. *Journal of Neurocritical Care*, 12(2), 74–82. [\[Link\]](#)
- National Institutes of Health. (n.d.). Case Report: Cefepime Induced Neurotoxicity Following a Change in Infusion Time. [\[Link\]](#)
- Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. *RSC Medicinal Chemistry*, 14(10), 1845-1868. [\[Link\]](#)
- Tilson, H. A. (1995). In vitro techniques for the assessment of neurotoxicity.
- Lam, S., et al. (2012). Blood and CSF monitoring of cefepime-induced neurotoxicity: nine case reports. *Journal of Antimicrobial Chemotherapy*, 67(5), 1304-1305. [\[Link\]](#)
- Carvalho, F., et al. (2012). Cellular and molecular mechanisms involved in the neurotoxicity of opioid and psychostimulant drugs. *Brain Research Bulletin*, 88(5), 451-460. [\[Link\]](#)
- Visikol. (2023, April 4). Neurotoxicity Assay. [\[Link\]](#)
- Liu, K. (n.d.).
- OECD. (n.d.). In vitro assays for developmental neurotoxicity. [\[Link\]](#)
- Pamies, D., et al. (2016). In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. *Archives of toxicology*, 90(11), 2665-2684. [\[Link\]](#)
- Creative Bioarray. (n.d.). In Vitro Neurotoxicity. [\[Link\]](#)
- Fugate, J. E., et al. (2017). Characterizing Cefepime Neurotoxicity: A Systematic Review. *Open Forum Infectious Diseases*, 4(4), ofx170. [\[Link\]](#)
- Lau, C., et al. (2021). Assessment of cefepime toxicodynamics: comprehensive examination of pharmacokinetic/pharmacodynamic targets for cefepime-induced neurotoxicity and evaluation of current dosing guidelines. *International Journal of Antimicrobial Agents*, 58(6), 106443. [\[Link\]](#)
- IDWeek. (n.d.). Assessing the association between cefepime percentage free trough level and neurotoxicity. [\[Link\]](#)
- ResearchGate. (n.d.). The molecular structure of pyrrolidine, (II), with displacement...[\[Link\]](#)
- National Institutes of Health. (n.d.). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent  $\beta$ -N-Acetylhexosaminidase Inhibition. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. The Trend of Cefepime-Induced Neurotoxicity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acphospitalist.acponline.org [acphospitalist.acponline.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Cefepime-induced neurotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-jnc.org [e-jnc.org]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drgermophile.com [drgermophile.com]
- 10. droracle.ai [droracle.ai]
- 11. :: Journal of Neurocritical Care [e-jnc.org]
- 12. acpjournals.org [acpjournals.org]
- 13. Assessment of cefepime toxicodynamics: comprehensive examination of pharmacokinetic/pharmacodynamic targets for cefepime-induced neurotoxicity and evaluation of current dosing guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. contagionlive.com [contagionlive.com]
- 15. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Managing neurotoxicity in cefepime induced by the pyrrolidine moiety]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1581731#managing-neurotoxicity-in-cefepime-induced-by-the-pyrrolidine-moiety>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)